5,7-Dimethylisoindolin-1-one
Overview
Description
5,7-Dimethylisoindolin-1-one is a heterocyclic compound characterized by an isoindolinone core with two methyl groups attached at the 5th and 7th positions. This compound belongs to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
The primary target of 5,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows high binding affinity up to -10.1 kcal/mol . The molecular dynamics simulation (MDS) indicates that both ligands 7 and 14 showed docked pose stability .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle, a fundamental process in cellular replication and division . By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using fragment molecular orbital (FMO), density functional theory (DFT), and other methods . DFT studies of the compound showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules . These properties influence the compound’s anti-cancer activity .
Result of Action
The results indicate that this compound moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors . The compound exhibited superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Action Environment
The action environment of this compound is primarily within the cellular environment, where it interacts with CDK7 to exert its effects . .
Biochemical Analysis
Biochemical Properties
5,7-Dimethylisoindolin-1-one has been found to show high binding affinity with active amino acid residues of CDK7 This suggests that it may interact with enzymes and proteins in biochemical reactions
Cellular Effects
Isoindolin-1-ones, a class of compounds to which this compound belongs, have been found to exhibit potential inhibitory effects on CDK7 . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies on isoindolin-1-ones suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoindolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethylphthalic anhydride and an amine.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Commonly used methods include:
Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple starting materials to form the desired product in a single step.
Catalysis: Catalysts such as acids or bases are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methyl groups at the 5th and 7th positions can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5,7-Dimethylisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the methyl groups.
5-Methylisoindolin-1-one: A similar compound with a single methyl group at the 5th position.
7-Methylisoindolin-1-one: A similar compound with a single methyl group at the 7th position.
Uniqueness
5,7-Dimethylisoindolin-1-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. This structural modification can enhance its stability, solubility, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)9-8(4-6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVCYSCIUMTCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574285 | |
Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66241-38-1 | |
Record name | 5,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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